

benchmarking the performance of 1,3-Bis(dicyanomethylidene)indan-based solar cells

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Bis(dicyanomethylidene)indan**

Cat. No.: **B1230837**

[Get Quote](#)

A Comparative Guide to 1,3-Bis(dicyanomethylidene)indan-Based Solar Cells

In the rapidly evolving field of organic photovoltaics (OPVs), the development of novel non-fullerene acceptors (NFAs) has led to significant improvements in power conversion efficiencies (PCEs), pushing them beyond the performance of traditional fullerene-based devices. Among the most promising classes of NFAs are those based on the **1,3-Bis(dicyanomethylidene)indan** core structure. This guide provides a comprehensive comparison of the performance of solar cells based on these acceptors against established fullerene and other non-fullerene alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Benchmarking

The performance of organic solar cells is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of various solar cells, highlighting the advantages of **1,3-Bis(dicyanomethylidene)indan**-based acceptors.

Electron Acceptor (Active Layer Donor)	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (Voc) (V)	Short-Circuit Current Density (Jsc) (mA/cm ²)	Fill Factor (FF) (%)	Reference
1,3-Bis(dicyanomethylidene)indane Derivatives					
ITIC (PBDB-T)	9.38	0.902	15.06	69	[1]
IT-4F (PBDB-T)	11.2	0.91	17.1	72.5	[1]
IEICO-4F (PTB7-Th)	~14.0 (in ternary blend)	-	-	-	[2]
Fullerene Acceptors					
PC61BM (P3HT)	~3.0-4.0	~0.6	~8-10	~60-65	[3]
PC71BM (PTB7)	9.2	-	-	-	[3]
PC71BM (PBDB-T)	8.21	0.856	13.64	70.3	[1]
Other Non-Fullerene Acceptors					
Y6 (PM6)	>15	>0.85	>25	>75	

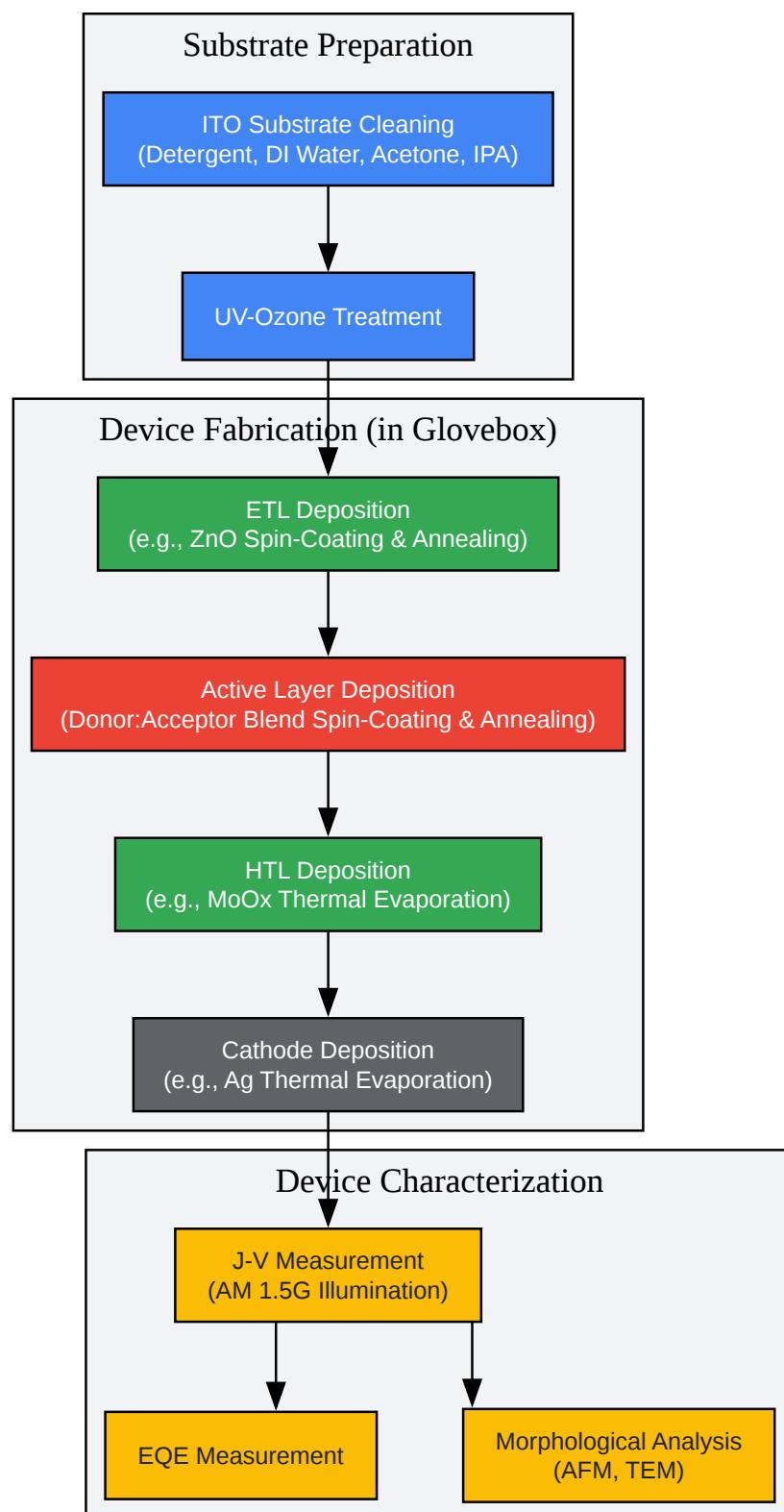
Experimental Protocols

The fabrication and characterization of organic solar cells involve a series of precise steps. The following is a generalized protocol based on common practices reported in the literature.

Device Fabrication

A standard inverted device architecture is often used, typically with the following structure: Glass/ITO/ZnO/Active Layer/MoOx/Ag.

- **Substrate Preparation:** Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15-20 minutes to improve the surface wettability.
- **Electron Transport Layer (ETL) Deposition:** A thin layer of zinc oxide (ZnO) nanoparticles is spin-coated onto the cleaned ITO substrates and annealed at a specified temperature (e.g., 150-200 °C) to form the electron transport layer.
- **Active Layer Preparation and Deposition:** The photoactive layer consists of a blend of a donor polymer and a non-fullerene or fullerene acceptor. The donor and acceptor materials are dissolved in a suitable solvent, such as chloroform or chlorobenzene, often with a small percentage of an additive like 1,8-diiodooctane (DIO) to optimize the morphology. The solution is then spin-coated onto the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is typically annealed to enhance its morphology and performance.
- **Hole Transport Layer (HTL) Deposition:** A thin layer of Molybdenum oxide (MoOx) is thermally evaporated on top of the active layer to serve as the hole transport layer.
- **Cathode Deposition:** Finally, a metal cathode, typically silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the active area of the device.


Device Characterization

- **Current Density-Voltage (J-V) Characteristics:** The J-V curves of the fabricated solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. From these curves, the key performance parameters (PCE, Voc, J_{sc}, and FF) are extracted.

- External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy.
- Morphological Characterization: The morphology of the active layer blend is often investigated using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to understand the relationship between the film nanostructure and device performance.

Experimental Workflow

The following diagram illustrates the typical workflow for the fabrication and characterization of **1,3-Bis(dicyanomethylidene)indan**-based organic solar cells.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for organic solar cell fabrication and characterization.

Signaling Pathway and Energy Level Diagram

The efficient operation of an organic solar cell relies on the favorable alignment of the energy levels of the donor and acceptor materials. The following diagram illustrates the general energy level alignment and charge generation process in a bulk heterojunction solar cell employing a **1,3-Bis(dicyanomethylidene)indan**-based acceptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [benchmarking the performance of 1,3-Bis(dicyanomethylidene)indan-based solar cells]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230837#benchmarking-the-performance-of-1-3-bis-dicyanomethylidene-indan-based-solar-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com